molecular formula C13H18FNO3S B224375 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane

1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane

Cat. No. B224375
M. Wt: 287.35 g/mol
InChI Key: ZYPWGJUCLXJMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane, also known as FMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMA is a heterocyclic compound that contains a sulfonamide and a seven-membered azepane ring. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 105-106°C.

Mechanism of Action

The exact mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the production of inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases. This compound has also been found to have a neuroprotective effect, protecting neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, this compound can be difficult to synthesize and is relatively expensive, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Another potential application is the use of this compound as a therapeutic agent in the treatment of inflammatory diseases and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane involves the reaction of 5-fluoro-2-methoxyaniline with chlorosulfonyl isocyanate in the presence of a base such as triethylamine. The resulting product is then subjected to hydrogenation using palladium on carbon as a catalyst to obtain this compound.

Scientific Research Applications

1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. This compound has also been investigated for its potential use as a therapeutic agent in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C13H18FNO3S

Molecular Weight

287.35 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonylazepane

InChI

InChI=1S/C13H18FNO3S/c1-18-12-7-6-11(14)10-13(12)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3

InChI Key

ZYPWGJUCLXJMLU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCCC2

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCCCC2

Origin of Product

United States

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